molecular formula C15H12O4S B5137999 4-{[carboxy(phenyl)methyl]thio}benzoic acid

4-{[carboxy(phenyl)methyl]thio}benzoic acid

Cat. No. B5137999
M. Wt: 288.3 g/mol
InChI Key: PCHJCHLLUPNAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Carboxy(phenyl)methyl]thio}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(phenylmethylthio)benzoic acid and is commonly abbreviated as PMBA.

Scientific Research Applications

PMBA has been extensively studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, PMBA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In materials science, PMBA has been used as a building block for the synthesis of various polymers and materials with unique properties. In analytical chemistry, PMBA has been used as a derivatization reagent for the analysis of various compounds such as amino acids and peptides.

Mechanism of Action

The mechanism of action of PMBA is not fully understood, but it is believed to involve the inhibition of the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. PMBA has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
PMBA has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer properties. PMBA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of PMBA is its versatility in various scientific research applications. PMBA can be easily synthesized in the laboratory and is readily available for use. However, one of the limitations of PMBA is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of PMBA. One of the areas of research is the development of PMBA-based materials with unique properties such as stimuli-responsive materials. Another area of research is the optimization of the synthesis method of PMBA to improve its yield and purity. Furthermore, the study of the mechanism of action of PMBA and its potential applications in the treatment of various diseases such as cancer and arthritis is an area of ongoing research.
Conclusion:
In conclusion, PMBA is a versatile chemical compound that has potential applications in various fields such as medicine, materials science, and analytical chemistry. The synthesis method of PMBA involves a multistep process, and its mechanism of action is not fully understood. PMBA exhibits various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer properties. PMBA has advantages and limitations for lab experiments, and there are several future directions for the study of PMBA.

Synthesis Methods

The synthesis of PMBA can be achieved through a multistep process, which involves the reaction of 4-chlorobenzoic acid with thioanisole in the presence of a base such as potassium carbonate. The resulting product is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as triethylamine. The final product obtained is PMBA, which is a white crystalline powder.

properties

IUPAC Name

4-[carboxy(phenyl)methyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4S/c16-14(17)11-6-8-12(9-7-11)20-13(15(18)19)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHJCHLLUPNAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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